Methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride
CAS No.: 2138075-94-0
Cat. No.: VC7103505
Molecular Formula: C10H18ClNO2
Molecular Weight: 219.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138075-94-0 |
|---|---|
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.71 |
| IUPAC Name | methyl 6-aminospiro[2.5]octane-2-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-6-10(8)4-2-7(11)3-5-10;/h7-8H,2-6,11H2,1H3;1H |
| Standard InChI Key | GDBKCOPYHYYEPK-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC12CCC(CC2)N.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
The compound’s defining feature is its spiro[2.5]octane system, where two rings—a cyclopropane and a cyclohexane—share a single carbon atom. This rigid, three-dimensional structure imposes steric constraints that influence reactivity and molecular interactions . The amine (-NH) and methyl carboxylate (-COOCH) groups are positioned at the 6- and 1-positions, respectively, creating a polar-nonpolar dichotomy critical for solubility and binding properties .
Spectroscopic and Computational Descriptors
The SMILES notation COC(=O)C1CC12CCC(CC2)N.Cl encapsulates the connectivity, highlighting the spiro junction (C1CC12) and the hydrochloride counterion . The InChIKey GDBKCOPYHYYEPK-UHFFFAOYSA-N provides a unique identifier for database searches, while the predicted collision cross section (CCS) for the [M+H]+ adduct is 142.2 Ų, suggesting a compact conformation in gas-phase analyses .
Table 1: Key Structural and Computational Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.71 g/mol | |
| SMILES | COC(=O)C1CC12CCC(CC2)N.Cl | |
| InChIKey | GDBKCOPYHYYEPK-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 142.2 Ų |
Synthesis and Manufacturing Considerations
Synthetic Routes
While explicit protocols for synthesizing methyl 6-aminospiro[2.5]octane-1-carboxylate hydrochloride remain undocumented in public literature, analogous spiro compounds are typically constructed via:
-
Cycloaddition reactions, such as [2+1] cyclopropanations using carbenes or transition-metal catalysts.
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Ring-closing metathesis to form the spiro core, followed by functionalization of the amine and ester groups.
The hydrochloride salt likely forms during final-stage purification via treatment with hydrochloric acid, enhancing stability and crystallinity .
Challenges in Scalability
The strained cyclopropane ring poses synthetic challenges, including susceptibility to ring-opening under acidic or basic conditions. Steric hindrance at the spiro carbon may also impede functional group transformations, necessitating tailored catalytic systems.
| Parameter | Specification | Source |
|---|---|---|
| GHS Hazard Statements | H315, H319, H335 | |
| Recommended PPE | Gloves, goggles, ventilation | |
| Storage Conditions | 2–8°C in inert atmosphere |
Comparative Analysis with Analogues
Methyl 6-Azaspiro[2.5]octane-1-Carboxylate
Removing the amine group yields a related compound (CAS 874440-82-1), which exhibits reduced polarity (XLogP3-AA = 0.4) and a molecular weight of 169.22 g/mol . This analogue lacks the hydrochloride counterion, impacting solubility and ionic interactions.
Table 3: Structural and Functional Comparison
| Parameter | Methyl 6-Aminospiro[2.5]octane-1-Carboxylate Hydrochloride | Methyl 6-Azaspiro[2.5]octane-1-Carboxylate |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 219.71 g/mol | 169.22 g/mol |
| Key Functional Groups | Amine, ester, hydrochloride | Ester, azaspiro |
| Predicted CCS ([M+H]+) | 142.2 Ų | 147.4 Ų |
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